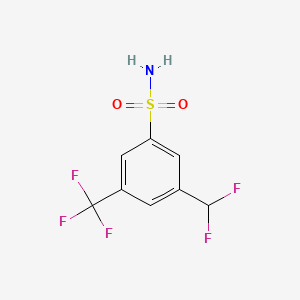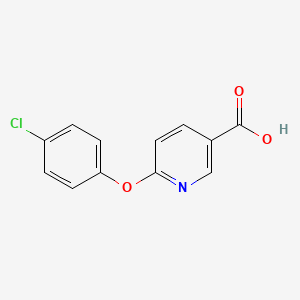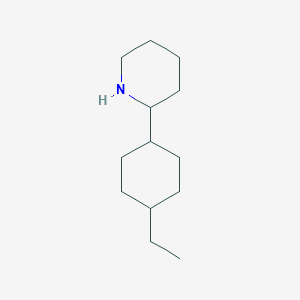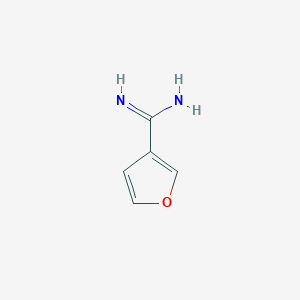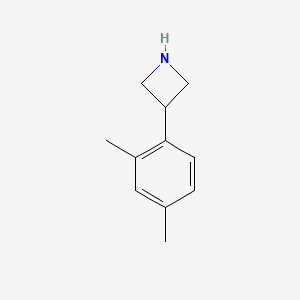
(((9h-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine is a compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mildly basic conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine typically involves the protection of the amino group of l-leucyl-l-alanine with the Fmoc group. This can be achieved through the reaction of l-leucyl-l-alanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution: Reaction with nucleophiles to replace the Fmoc group.
Common Reagents and Conditions
Deprotection: Piperidine in DMF at room temperature.
Coupling: HBTU or DIC in the presence of a base like DIPEA in DMF.
Substitution: Nucleophiles such as amines or thiols in organic solvents.
Major Products Formed
Deprotection: l-leucyl-l-alanine.
Coupling: Extended peptide chains.
Substitution: Substituted amino acid derivatives.
Applications De Recherche Scientifique
(((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Synthesis of complex peptides and proteins.
Biology: Study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Development of peptide-based therapeutics and vaccines.
Industry: Production of synthetic peptides for research and commercial purposes.
Mécanisme D'action
The primary mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-l-cysteine
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-l-threonine
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-l-phenylalanine
Uniqueness
(((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine is unique due to its specific amino acid sequence, which imparts distinct properties in peptide synthesis. Its stability and ease of deprotection make it a valuable tool in the synthesis of complex peptides and proteins.
Propriétés
Formule moléculaire |
C24H28N2O5 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H28N2O5/c1-14(2)12-21(22(27)25-15(3)23(28)29)26-24(30)31-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20-21H,12-13H2,1-3H3,(H,25,27)(H,26,30)(H,28,29)/t15-,21-/m0/s1 |
Clé InChI |
ARLNPNXAFZGRDL-BTYIYWSLSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid](/img/structure/B13616002.png)
![3-(2-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13616003.png)

